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Compound of Interest

Compound Name: 2,3,5,6-Tetrachloroaniline

Cat. No.: B043135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,3,5,6-tetrachloroaniline, a compound of interest in various chemical and pharmaceutical
research fields. The following sections detail its mass spectrometry, infrared spectroscopy, and
nuclear magnetic resonance spectroscopy characteristics, along with the experimental
protocols used for data acquisition.

Mass Spectrometry (MS)

The mass spectrum of 2,3,5,6-tetrachloroaniline provides crucial information about its
molecular weight and isotopic distribution. The presence of four chlorine atoms results in a
characteristic isotopic pattern for the molecular ion and its fragments.

Table 1: Mass Spectrometry Data for 2,3,5,6-Tetrachloroaniline
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m/z Relative Intensity (%) Assignment
229 78.3 [M]+

231 100.0 [M+2]+

233 48.6 [M+4]+

194 21.6 [M-CIJ+

160 18.9 [M-CI-HCI]+
125 14.9 [C5H2CI]+
97 10.8 [C4H2CI]+

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,3,5,6-tetrachloroaniline reveals the characteristic vibrational
frequencies of its functional groups. The presence of the amine group and the substituted
benzene ring are clearly indicated.

Table 2: FT-IR Spectral Data for 2,3,5,6-Tetrachloroaniline

Wavenumber (cm~1) Transmittance (%) Assignment

3483 64.9 N-H asymmetric stretch
3390 66.8 N-H symmetric stretch
1618 66.3 N-H scissoring

1541 47.9 Aromatic C=C stretch
1421 33.1 Aromatic C=C stretch
1313 50.8 C-N stretch

854 45.4 C-H out-of-plane bend
692 55.4 C-Cl stretch
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Data sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen and carbon atoms within the 2,3,5,6-tetrachloroaniline molecule.

'H NMR Spectroscopy

The *H NMR spectrum shows a single peak for the aromatic proton and a broad signal for the

amine protons.

Table 3: *H NMR Spectral Data for 2,3,5,6-Tetrachloroaniline (90 MHz, CDCIs)

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
7.33 Singlet 1H Ar-H
4.47 Broad Singlet 2H -NH:z

Data sourced from the Spectral Database for Organic Compounds (SDBS).

3C NMR Spectroscopy

The 13C NMR spectrum displays three distinct signals corresponding to the different carbon

environments in the aromatic ring.

Table 4: 3C NMR Spectral Data for 2,3,5,6-Tetrachloroaniline (22.5 MHz, CDCIs)

Chemical Shift (8) ppm Assignment
141.6 C-NH:z
128.4 C-H

120.9 C-Cl

Data sourced from the Spectral Database for Organic Compounds (SDBS).
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Experimental Protocols and Workflows

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Mass Spectrometry Protocol

Instrumentation: A quadrupole-based mass spectrometer with an electron ionization (El) source
was utilized.

Sample Preparation: A dilute solution of 2,3,5,6-tetrachloroaniline in a volatile organic solvent,
such as methanol or dichloromethane, was prepared.

Data Acquisition:

The sample was introduced into the instrument via a direct insertion probe or a gas
chromatograph.

The ionization energy was set to a standard 70 eV.

The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-300 amu.

The ion source temperature was maintained at 200°C and the transfer line at 250°C.

Infrared Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 2,3,5,6-tetrachloroaniline was finely ground with about 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar.

e The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:

e Abackground spectrum of the empty sample compartment was recorded.
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e The KBr pellet containing the sample was placed in the sample holder.

e The spectrum was recorded in the range of 4000-400 cm~1 with a resolution of 4 cm~1.

NMR Spectroscopy Protocol

Instrumentation: A 90 MHz Nuclear Magnetic Resonance (NMR) spectrometer for tH NMR and
a 22.5 MHz spectrometer for 13C NMR.

Sample Preparation:

o Approximately 10-20 mg of 2,3,5,6-tetrachloroaniline was dissolved in approximately 0.7
mL of deuterated chloroform (CDClIs) in a 5 mm NMR tube.

o Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
Data Acquisition:

e 1H NMR: The spectrum was acquired using a standard pulse sequence with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each carbon environment. A sufficient number of scans and a
suitable relaxation delay were used to ensure accurate integration.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3,5,6-tetrachloroaniline.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

» To cite this document: BenchChem. [Spectroscopic Analysis of 2,3,5,6-Tetrachloroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043135#spectroscopic-data-nmr-ir-ms-of-2-3-5-6-

tetrachloroaniline]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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